N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Bifuran Moiety: : The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling .
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Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. For instance, the reaction of a bifuran derivative with ethylene oxide under basic conditions can yield the desired hydroxyethyl intermediate .
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Sulfonamide Formation: : The final step involves the reaction of the hydroxyethyl-bifuran intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This results in the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.
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Reduction: : The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide can serve as a building block for more complex molecules. Its bifuran structure is particularly useful in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound may exhibit biological activity due to its sulfonamide group, which is known for its antibacterial properties. It could be explored as a potential drug candidate for various therapeutic applications.
Industry
In materials science, the bifuran moiety can contribute to the development of organic semiconductors or conductive polymers. The compound’s unique structure might also be useful in the design of novel catalysts or ligands for industrial processes.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, the sulfonamide group would inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
The presence of the hydroxyethyl group and the specific positioning of the bifuran moiety make N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide unique
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-4-2-5-13(10-12)24(20,21)18-11-14(19)15-7-8-17(23-15)16-6-3-9-22-16/h2-10,14,18-19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHLVCOKIQULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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